2,4-Dichloro-3-fluoro-1,5-dinitrobenzene
Overview
Description
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is a useful research compound. Its molecular formula is C6HCl2FN2O4 and its molecular weight is 254.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Fluoro-Meisenheimer Complexes
Research has demonstrated that compounds similar to 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene, such as 1-Chloro-2,4-dinitrobenzene and 1-Fluoro-2,4-dinitrobenzene, can form Meisenheimer complexes with tetra-n-butylammonium fluoride and alumina-supported alkali metal fluorides. These complexes exhibit both kinetically controlled and thermodynamically controlled behaviors, suggesting potential for detailed mechanistic studies in organic synthesis and possibly in the development of new materials or chemical sensors (Clark et al., 1985).
Reactions with NH-Heterocyclic Compounds
The interaction of 1-Fluoro-2,4-dinitrobenzene with NH-heteroaromatic compounds leads to the formation of N-2,4-dinitrophenyl derivatives. This property is significant for the synthesis of organic compounds, where the introduction of nitro groups can be a pivotal step in creating compounds with desired properties. Moreover, with some indoles and pyrene, stable charge-transfer complexes are formed, indicating potential applications in the development of organic semiconductors or molecular electronic devices (Wilshire, 1966).
Modification of Amino Acids and Peptides
The reaction of fluoro-2,4-dinitrobenzene with peptides and proteins under mild alkaline conditions is widely used for the quantitative assay of N-terminal amino acids. This method's significance lies in its application in protein sequencing and structure analysis, as it allows for the identification and quantification of amino acids in peptides and proteins (Tonge, 1962).
Molecular Rearrangement Studies
The reaction of 1-Fluoro-2,4-Dinitrobenzene with cysteine has been studied to understand the mechanism of action of toxicants that function as alkylating agents. This research provides insights into the chemical behavior of such compounds and their interactions with biological molecules, contributing to our understanding of their potential effects on living organisms (Burchfield, 1958).
Amination and Substitution Reactions
Studies on 1,3-Dinitrobenzene and its derivatives, including those with fluoro groups, have shown that these compounds can undergo amination reactions in the presence of potassium permanganate in liquid ammonia. This finding is crucial for synthetic chemistry, offering a pathway to synthesize amino-substituted aromatic compounds, which are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals (Szpakiewicz & Grzegożek, 2004).
Mechanism of Action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amino group in amino acids .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
It is known that similar compounds can affect the synthesis of proteins by reacting with amino acids .
Pharmacokinetics
Its molecular weight of 25499 may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the properties of similar compounds, it may result in the formation of dinitrophenyl-amino acids .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-fluoro-1,5-dinitrobenzene plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as bacterial luciferase, where it acts as an inhibitor by modifying the enzyme’s active site . This compound also interacts with other biomolecules, including proteins and peptides, by forming covalent bonds with amino acid residues, thereby altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been shown to inhibit the activity of mitochondrial enzymes, leading to changes in cellular metabolism . Additionally, this compound can induce oxidative stress, affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The compound’s nitro groups are particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in toxic effects, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
2,4-dichloro-3-fluoro-1,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPJSAGYIDQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.